2-Amino-1,3-benzothiazole-6-carbohydrazide
Overview
Description
2-Amino-1,3-benzothiazole-6-carbohydrazide is a useful research compound. Its molecular formula is C8H8N4OS and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
2-Amino-1,3-benzothiazole derivatives have been extensively studied for their antitumor properties. One such study reported the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which showed potent antitumor properties both in vitro and in vivo (Bradshaw et al., 2002). Another study synthesized and evaluated C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, revealing their role in metabolic oxidation and antitumor action (Kashiyama et al., 1999).
Corrosion Inhibition
Benzothiazole derivatives have been utilized as corrosion inhibitors. A study on benzothiazole derivatives demonstrated their effectiveness in inhibiting steel corrosion in a 1 M HCl solution (Hu et al., 2016).
Neuroprotective Agents
2-Amino-1,3-benzothiazole derivatives have been synthesized and tested as neuroprotective agents. One such study synthesized amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole and found them to exhibit neuroprotective properties (Anzini et al., 2010).
Pharmaceutical Development
The synthesis of water-soluble prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles has been investigated for enhancing bioavailability and addressing pharmaceutical requirements (Hutchinson et al., 2002).
Antimicrobial Activity
2-Amino-1,3-benzothiazole and its derivatives have been explored for their antimicrobial properties. A study synthesized Schiff bases and azo dyes of 2-amino-1,3-benzothiazole, which showed significant antimicrobial activity (Gholse, 2013).
Mechanism of Action
Target of Action
2-Amino-1,3-benzothiazole-6-carbohydrazide has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
In addition, this compound has been found to bind specifically to the tandem mismatch motif r (UY:GA) in RNA .
Mode of Action
It is believed that the compound interacts with its targets, inhibiting their function and leading to the death of the bacteria .
Biochemical Pathways
The compound’s action on DprE1 disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall . This disruption can lead to the death of the bacteria, making this compound a potent anti-tubercular agent .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth, due to the disruption of the biosynthesis of arabinogalactan . This makes this compound a promising candidate for the development of new anti-tubercular drugs .
Safety and Hazards
Future Directions
The finding that affinity for the UU:GA mismatch is flanking sequence dependent emphasizes the importance of motif context and potentially increases the number of small non-canonical features within RNA that can be specifically targeted by small molecules . This suggests that 2-Amino-1,3-benzothiazole-6-carbohydrazide could be a useful tool in future research into RNA structure and function .
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-benzothiazole-6-carbohydrazide plays a crucial role in biochemical reactions. It serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of this compound are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold
Cellular Effects
Related benzothiazole derivatives have shown potent pharmacological activities
Molecular Mechanism
It is known to serve as a reactant or a reaction intermediate in the synthesis of various fused heterocycles
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-8-11-5-2-1-4(7(13)12-10)3-6(5)14-8/h1-3H,10H2,(H2,9,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSOHDYAELXEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398132 | |
Record name | 2-Amino-1,3-benzothiazole-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364743-45-3 | |
Record name | 2-Amino-1,3-benzothiazole-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.